molecular formula C9H10ClF4N B13105381 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B13105381
M. Wt: 243.63 g/mol
InChI Key: YOKKHXYABQEISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows substitutive naming principles for aromatic amines. The parent structure is ethanamine , a two-carbon chain with an amino group (-NH2). The amine group is bonded to a benzene ring substituted with two functional groups: a fluoro (-F) substituent at the para position (carbon 4) and a trifluoromethyl (-CF3) group at the meta position (carbon 3). The numbering of the benzene ring begins at the carbon attached to the ethanamine moiety, ensuring the lowest possible locants for substituents.

The complete IUPAC name is 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride , where "hydrochloride" denotes the salt form formed via protonation of the amine group by hydrochloric acid. The structural formula can be represented as:

C6H3(F)(CF3)-CH2-CH2-NH2·HCl

The SMILES notation (CC(N)C1=CC=C(F)C(C(F)(F)F)=C1.[H]Cl ) encodes the connectivity of atoms, emphasizing the ethylamine side chain, fluorine atoms, and trifluoromethyl group.

Molecular Formula and Hierarchical Chemical Classification

The molecular formula C9H10ClF4N reflects the compound’s elemental composition:

  • Carbon (C) : 9 atoms
  • Hydrogen (H) : 10 atoms
  • Chlorine (Cl) : 1 atom (from HCl)
  • Fluorine (F) : 4 atoms (1 from -F, 3 from -CF3)
  • Nitrogen (N) : 1 atom
Property Value
Molecular Weight 243.63 g/mol
Exact Mass 243.043 Da
Classification Aromatic amine hydrochloride

Hierarchically, the compound belongs to:

  • Organic compounds > Benzenoids > Benzene and substituted derivatives
  • Amines > Arylalkylamines > Phenethylamines
  • Salts > Hydrochlorides

Properties

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13;/h2-5H,14H2,1H3;1H

InChI Key

YOKKHXYABQEISA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the reduction of 4-Fluoro-3-(trifluoromethyl)acetophenone. One common method includes the use of titanium tetraisopropoxide and ammonia in methanol, followed by reduction with sodium borohydride. The product is then purified by column chromatography and transformed into the hydrochloride salt using hydrochloric acid in diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro or trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Chemistry
    • The compound exhibits significant biological activity, particularly in drug development targeting neurological disorders. Its trifluoromethyl group enhances pharmacokinetic properties, potentially improving bioavailability and efficacy in therapeutic applications.
    • Structural analogs have been investigated for their potential as intermediates in the synthesis of pharmaceuticals, especially for conditions requiring modulation of neurotransmitter systems.
  • Material Science
    • The unique electron-donating properties of the trifluoromethyl group allow for interactions with various biological targets. This characteristic is particularly relevant in developing materials for electronic applications, where electron transfer reactions can be exploited.
    • Research has indicated that compounds with similar structures can form complexes with certain anions, which may lead to innovative material designs with enhanced electronic properties.
  • Cosmetic Formulations
    • Preliminary studies suggest that this compound could be utilized in cosmetic formulations due to its potential effects on skin hydration and sensory properties. The influence of raw materials on formulation stability has been a focus area in recent research .

Case Study 1: Drug Development

A study explored the synthesis and biological evaluation of (R)-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride as a potential therapeutic agent for neurological disorders. The findings indicated that the compound exhibited favorable interaction profiles with neurotransmitter receptors, suggesting its utility in developing new treatments.

Case Study 2: Material Science Innovations

Research on the electron transfer capabilities of (R)-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride revealed its potential application in organic electronics. The compound was shown to facilitate intramolecular single electron transfer reactions, which could be harnessed for creating advanced electronic materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Fluorine and Trifluoromethyl Substitutions

The following table summarizes key structural analogs, their substituent patterns, and physicochemical properties:

Compound Name CAS Number Substituent Positions Stereochemistry Molecular Weight Similarity Score (vs. Target) Key Differences
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride (Target) 1131739-78-0 4-F, 3-CF₃ Racemic 257.66 1.00 Reference compound
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride 1415257-78-1 3-F, 4-CF₃ S-enantiomer 257.66 0.86 Fluorine/CF₃ positions swapped
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride 1217475-54-1 3-Cl, 5-F R-enantiomer 234.08 N/A Chlorine substitution; altered ring
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 1391469-75-2 3-CF₃; CF₃ on ethylamine R-enantiomer 279.61 N/A Additional CF₃ on ethylamine chain
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride 1391540-47-8 4-OCF₃ S-enantiomer 255.66 0.92 Trifluoromethoxy vs. CF₃ substituent

Key Observations :

  • Substituent Position : Swapping fluorine and CF₃ positions (e.g., 1415257-78-1) reduces similarity to 0.86 .
  • Chirality : Enantiomers (e.g., R vs. S configurations) significantly affect receptor binding. For example, (R)-enantiomers of related compounds exhibit higher affinity for certain GPCRs .
  • Functional Groups : Replacing CF₃ with OCF₃ (1391540-47-8) lowers lipophilicity but may enhance metabolic stability .

Pharmacological and Toxicological Insights

  • Receptor Interactions : Analogs like Cinacalcet hydrochloride (CAS 226256-56-0), which shares a trifluoromethylphenyl-ethylamine backbone, target calcium-sensing receptors (CaSRs) . This suggests the target compound may interact with similar receptors.
  • Toxicity: Limited data exist for the target compound, but structurally related substances (e.g., Thiophene fentanyl hydrochloride) lack comprehensive toxicological profiles, highlighting a research gap .
  • Metabolism : Fluorine and CF₃ groups generally enhance metabolic resistance, as seen in analogs like (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride (856645-99-3) .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases hydrophobicity (logP ~2.5), whereas hydroxyl or ethanolamine derivatives (e.g., 1394822-95-7) show higher solubility .
  • Stability : Hydrochloride salts improve crystallinity and shelf-life compared to free bases.

Biological Activity

1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride, also known by its CAS number 1415257-82-7, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C9H10ClF4N
  • Molecular Weight : 239.63 g/mol
  • IUPAC Name : 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

The biological activity of this compound is primarily associated with its interaction with the trace amine-associated receptor 1 (TAAR1). Activation of TAAR1 has been shown to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in various neuropsychiatric disorders.

Agonistic Activity

Research indicates that 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride exhibits agonistic activity at TAAR1. In vitro studies have demonstrated that it activates TAAR1 in a dose-dependent manner, with an effective concentration (EC50) value reported at approximately 0.507 μM, indicating significant potency compared to other compounds tested in similar assays .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays, including:

Table 1: Efficacy of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine Hydrochloride in Biological Assays

Assay TypeResult (EC50 or IC50)Reference
TAAR1 ActivationEC50 = 0.507 μM
Dopamine Release (in vitro)IC50 = 0.45 μM
Serotonin ModulationIC50 = 0.25 μM

These results suggest that the compound can effectively modulate neurotransmitter release and receptor activity, making it a candidate for further investigation in the treatment of conditions like schizophrenia and depression.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Schizophrenia Model : In a preclinical model of schizophrenia, administration of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride resulted in significant behavioral improvements, correlating with enhanced dopaminergic signaling .
  • Anxiety Disorders : Another study indicated that this compound could reduce anxiety-like behaviors in animal models, suggesting its potential utility in treating anxiety disorders through TAAR1 modulation .

Q & A

Q. Key Characterization :

  • NMR (¹H/¹³C) to confirm substitution patterns and amine protonation.
  • Mass Spectrometry (EI or ESI) to validate molecular weight (e.g., NIST protocols ).
  • Elemental Analysis (C, H, N) for stoichiometric confirmation of the hydrochloride salt .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC/Purity Analysis : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>98% by AUC). Monitor for byproducts from incomplete reduction or salt formation .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and confirm the absence of solvates (e.g., water or solvent residues) .
  • FT-IR Spectroscopy : Identify characteristic peaks (e.g., NH₃⁺ stretch at 2500–3000 cm⁻¹ for the hydrochloride salt) .

Contradiction Resolution : Discrepancies in reported melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and select appropriate storage conditions .

Advanced: How can enantiomeric purity and absolute configuration be determined for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Employ a Chiralpak® IG-3 column with hexane/ethanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .
  • Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., DFT) to assign stereochemistry when crystals are unavailable .

Data Interpretation : If optical rotation values conflict with literature, verify solvent polarity and temperature effects using polarimetry at 20°C in methanol .

Advanced: What in vitro models are suitable for evaluating its pharmacological activity?

Methodological Answer:

  • Dopamine Transporter (DAT) Binding Assays : Use radiolabeled [³H]WIN 35,428 in HEK293 cells expressing human DAT. Calculate IC₅₀ values via competitive binding curves .
  • Cellular Uptake Studies : Measure inhibition of dopamine reuptake in synaptosomes using fluorescent probes (e.g., FFN511) and confocal microscopy .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS to estimate hepatic clearance .

Contradiction Note : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., buffer pH, temperature). Standardize protocols using reference compounds like cocaine .

Advanced: How to address solubility discrepancies in different solvent systems?

Methodological Answer:

  • Equilibrium Solubility : Shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Filter and quantify via UV-Vis at λ_max .
  • Co-solvency Approach : Use a ternary phase diagram (water/ethanol/PEG 400) to optimize solubility for in vivo dosing .
  • Particle Size Analysis : If solubility is particle-size-dependent, perform micronization and analyze via dynamic light scattering (DLS) .

Resolution of Conflicts : If literature reports vary, replicate experiments under controlled humidity and temperature, and validate with independent techniques (e.g., NMR dilution assays) .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Identify major degradation products (e.g., hydrolyzed amine) .
  • Lyophilization : Prepare lyophilized powder under vacuum (<0.1 mBar) to enhance stability. Compare with crystalline forms using XRD .
  • Antioxidant Additives : Include 0.01% BHT in stock solutions to prevent radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.